molecular formula C15H17NO B1386130 N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine CAS No. 1095179-72-8

N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine

Cat. No.: B1386130
CAS No.: 1095179-72-8
M. Wt: 227.3 g/mol
InChI Key: WYIQFXZFFUGBGG-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine is a secondary amine featuring a benzyl backbone substituted with a methylphenoxy group at the 2-position and a methyl group on the nitrogen atom. This compound is structurally characterized by two aromatic systems: a benzyl group and a 4-methylphenoxy moiety, which confer distinct electronic and steric properties. It is commercially available (e.g., Santa Cruz Biotechnology, sc-313178) and serves as a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

N-methyl-1-[2-(4-methylphenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12-7-9-14(10-8-12)17-15-6-4-3-5-13(15)11-16-2/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIQFXZFFUGBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine typically involves the reaction of 4-methylphenol with benzyl chloride in the presence of a base to form 4-methylphenoxybenzyl chloride. This intermediate is then reacted with methylamine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines.

Scientific Research Applications

Organic Synthesis

N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through:

  • Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Reduction Reactions : This compound can be reduced to yield other amines or derivatives, expanding its utility in synthetic pathways.

Pharmaceutical Development

The compound is particularly notable for its role in pharmaceutical research:

  • Active Pharmaceutical Ingredients (APIs) : It is used as an intermediate in the synthesis of APIs, including those targeting neurological disorders and other therapeutic areas.
  • Case Study : A study highlighted its application in synthesizing tomoxetine, a selective norepinephrine reuptake inhibitor used for treating attention deficit hyperactivity disorder (ADHD). The synthesis route provided by this compound showed improved yields compared to previous methods, making it a valuable asset in drug development .

Biochemical Studies

In biochemical research, this compound is employed to investigate the effects of benzylamine derivatives on biological systems:

  • Mechanism of Action : The compound acts as a ligand for various receptors and enzymes, potentially modulating their activity and providing insights into cellular processes .
  • Biological Assays : It is utilized in assays to test the biological activity of new compounds derived from its structure.

Industrial Applications

Beyond research, this compound finds applications in several industries:

  • Dyes and Pigments : The compound can be used as a precursor in the manufacturing of dyes and pigments due to its aromatic structure.
  • Cosmetics : Its properties allow it to serve as an additive in cosmetic formulations.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for creating complex organic moleculesSubstitution and reduction reactions
Pharmaceutical DevelopmentKey ingredient in synthesizing active pharmaceutical ingredients (APIs)Synthesis of tomoxetine
Biochemical StudiesInvestigating interactions with biological systemsLigand binding studies
Industrial ApplicationsUsed in production of dyes and cosmeticsAdditive in cosmetic formulations

Mechanism of Action

The mechanism by which N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in the Benzylamine Core

The structural analogs of N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine differ primarily in substituents on the benzyl ring and the nitrogen atom. Key examples include:

Compound Name Substituents Key Features
N-Methyl-N-[4-(pyridin-2-yloxy)benzyl]amine Pyridin-2-yloxy at 4-position Enhanced π-π stacking due to pyridine ring; potential for metal coordination .
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine Morpholine-ethoxy at 4-position Improved solubility via morpholine’s hydrogen-bonding capacity; CNS targeting potential .
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine Methylsulfanyl at 4-position; methoxy-phenethyl chain Increased lipophilicity (logP ~3.5) due to methylsulfanyl group .
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine Ethylbenzyl and methoxyphenethyl groups Steric bulk from ethyl group may hinder receptor binding compared to methyl .

Structural Implications :

  • Electron-Donating Groups: The methylphenoxy group in the target compound donates electrons via the oxygen atom, stabilizing the aromatic system. In contrast, pyridinyloxy () and morpholinylethoxy () groups introduce heteroatoms that alter electron distribution and solubility.

Physicochemical Properties

Property Target Compound Pyridinyloxy Analog Morpholinylethoxy Analog
Molecular Weight ~255 g/mol ~268 g/mol ~320 g/mol
logP (Predicted) ~3.2 ~2.8 ~1.5
Solubility Low (lipophilic) Moderate (polar pyridine) High (polar morpholine)

The methylphenoxy group in the target compound increases lipophilicity compared to morpholine-containing analogs, favoring membrane permeability but reducing aqueous solubility.

Enzyme Inhibition

  • MAO-B Inhibition : Benzyl-substituted amines (e.g., ) show potent MAO-B inhibitory activity. The target compound’s benzyl group may align with the enzyme’s hydrophobic pocket, while pyridine or morpholine analogs could modulate selectivity .

Pharmaceutical Relevance

  • Intermediate Utility : The target compound is a precursor for nitrogen-containing heterocycles (e.g., triazoles, acridines; ) and metal-chelating ligands (e.g., palladium catalysts in ).
  • Structural Templates : Modifications like morpholine-ethoxy () or pyridinyloxy () groups are explored for CNS drugs due to improved blood-brain barrier penetration.

Biological Activity

N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 4-methylphenol with benzyl chloride in the presence of a base, forming an intermediate that is subsequently reacted with methylamine. The reaction conditions are optimized for yield and purity, often utilizing automated systems for efficiency.

This compound exhibits its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The presence of the 4-methylphenoxy group is crucial as it influences the compound's reactivity and binding affinity to various biological targets. This mechanism allows the compound to modulate biochemical pathways effectively .

Antiviral Activity

Research has shown that derivatives of compounds similar to this compound exhibit significant antiviral properties, particularly against HIV-1. For instance, certain analogs demonstrated potent inhibition of HIV-RT with EC50 values as low as 0.27 μM, indicating a strong potential for development as antiviral agents .

Anticancer Properties

The compound has been evaluated for its anticancer activity across various cancer cell lines. In studies focusing on cell proliferation and apoptosis, compounds containing similar structural motifs have shown promising results:

  • HepG2 Hepatocellular Carcinoma : IC50 values around 3.84 μM.
  • MCF-7 Breast Cancer Cells : Induction of apoptosis and cell cycle arrest in the G1 phase observed at concentrations below 5 μM .

These findings suggest that this compound may possess significant anticancer properties, warranting further investigation.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is beneficial:

Compound NameIC50 (μM)Biological Activity
N-Methyl-N-[2-(4-methoxyphenoxy)benzyl]amine5.67 ± 0.57Moderate anticancer activity
N-Methyl-N-[2-(4-chlorophenoxy)benzyl]amine6.00 ± 0.50Moderate antiviral activity
N-Methyl-N-[2-(4-fluorophenoxy)benzyl]amine3.40 ± 1.10High anticancer activity

This table illustrates that while this compound has competitive activity against various targets, its specific structure contributes to unique biological interactions.

Study on Antiviral Activity

A study published in Nature investigated the efficacy of phenoxy-substituted compounds against HIV-1, revealing that modifications to the benzyl structure significantly enhanced antiviral potency. The study concluded that the phenoxy group plays a pivotal role in binding affinity to viral enzymes .

Study on Anticancer Effects

Research published in MDPI focused on the effects of similar compounds on breast cancer cell lines, demonstrating that specific substitutions could enhance apoptosis induction and inhibit cell proliferation effectively. The study highlighted the importance of structural features in determining biological activity .

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